2-amino-5-chloro-N-(5-chloropyridin-2-yl)benzamide
Overview
Description
The compound 2-amino-5-chloro-N-(5-chloropyridin-2-yl)benzamide is a benzamide derivative, which is a class of compounds known for their diverse pharmacological activities. Benzamide derivatives have been extensively studied due to their potential therapeutic applications, including antiviral and gastrointestinal regulatory properties .
Synthesis Analysis
The synthesis of benzamide derivatives can be achieved through various routes. One study describes a novel synthesis of benzamide-based 5-aminopyrazoles, which are then used to create fused heterocycles with significant anti-influenza A virus activity . Another synthesis route involves the preparation of optical isomers of a benzamide derivative, starting from commercially available trans-4-hydroxy-L-proline, leading to compounds with affinity for 5-HT4 receptors . Additionally, an improved synthesis process for 2-hydroxy-N-(pyridin-4-yl)benzamide from salicylic acid and 4-aminopyridine has been reported, highlighting the importance of reaction conditions on yield .
Molecular Structure Analysis
The molecular structure of benzamide derivatives is characterized using various spectroscopic techniques. Mass spectroscopy, 1H NMR, IR, and X-ray analysis are commonly employed to confirm the structures of newly synthesized compounds . In another study, the characterization of two polymorphs of a benzamide derivative was performed using X-ray powder diffractometry, thermal analysis, IR spectroscopy, and 13C-NMR spectroscopy .
Chemical Reactions Analysis
Benzamide derivatives can undergo a range of chemical reactions. For instance, the reaction of benzoyl isothiocyanate with malononitrile in the presence of KOH–EtOH leads to the formation of 5-aminopyrazoles . The synthesis of 2-[(pyridine-4-yl)methylamino]-N-[4-(trifluoromethyl)phenyl]benzamide involves chlorination, aminolysis, hydrazine hydrate reduction, condensation, and sodium borohydride reduction .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are influenced by their molecular structures. For example, the crystalline forms of a benzamide derivative exhibit different thermal behaviors, with one polymorph being thermodynamically more stable than the other . The crystal structure of 2-amino-5-chloropyridine–benzoic acid features hydrogen-bonded motifs that link the molecules into chains, demonstrating the importance of intermolecular interactions in determining the physical properties of these compounds .
Scientific Research Applications
Chemical Characterization and Stability
- Preparation and Characterization : The compound has been studied for its polymorphs, characterized by X-ray powder diffractometry, thermal analysis, infrared spectroscopy, and 13 C-NMR spectroscopy. These studies reveal different patterns in the polymorphs and provide insights into their thermal stability and molecular vibrations (Yanagi et al., 2000).
Synthesis Processes
- Synthesis and Neuroleptic Activity : Benzamides, including variants similar to 2-amino-5-chloro-N-(5-chloropyridin-2-yl)benzamide, have been synthesized for potential neuroleptic activities. Their synthesis process and structure-activity relationships offer valuable information for developing potent drugs with fewer side effects (Iwanami et al., 1981).
- Facile Synthesis of Related Compounds : Research has focused on improving synthesis processes for compounds related to 2-amino-5-chloro-N-(5-chloropyridin-2-yl)benzamide, enhancing yields and simplifying process operations (Dian, 2010).
Application in Drug Development
- Pharmacological Properties : Benzamide derivatives similar to 2-amino-5-chloro-N-(5-chloropyridin-2-yl)benzamide have been synthesized and evaluated for their pharmacological properties, particularly as serotonin 4 receptor agonists. This research provides insights into the potential therapeutic applications of these compounds (Sonda et al., 2004).
Advanced Material Applications
- Luminescent Properties and Multi-Stimuli-Responsive Properties : Some derivatives have been found to exhibit luminescent properties and multi-stimuli-responsive behavior, indicating potential applications in advanced materials and nanotechnology (Srivastava et al., 2017).
Safety And Hazards
The compound is labeled with the GHS07 signal word "Warning" . It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding ingestion and inhalation, washing thoroughly after handling, and seeking medical advice if feeling unwell .
properties
IUPAC Name |
2-amino-5-chloro-N-(5-chloropyridin-2-yl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2N3O/c13-7-1-3-10(15)9(5-7)12(18)17-11-4-2-8(14)6-16-11/h1-6H,15H2,(H,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODRSBTUNOBGADL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)NC2=NC=C(C=C2)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40619857 | |
Record name | 2-Amino-5-chloro-N-(5-chloropyridin-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40619857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-5-chloro-N-(5-chloropyridin-2-yl)benzamide | |
CAS RN |
229343-30-0 | |
Record name | 2-Amino-5-chloro-N-(5-chloropyridin-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40619857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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